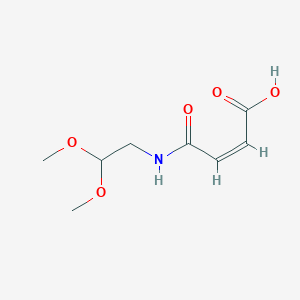

N-(2,2-Dimethoxyethyl)maleamic acid

Overview

Description

N-(2,2-Dimethoxyethyl)maleamic acid: is a compound that belongs to the class of maleamic acids. These compounds are characterized by the presence of a carboxylic acid group in the β-position relative to the amide group. This structural feature allows maleamic acids to participate in various chemical reactions, making them valuable in dynamic combinatorial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,2-Dimethoxyethyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 2,2-dimethoxyethylamine. The reaction typically occurs in an organic solvent such as dioxane, and the mixture is stirred at low temperatures (0-5°C) for a few hours. The resulting product is then precipitated and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The product is then isolated and purified using standard industrial techniques such as filtration and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethoxyethyl)maleamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.

Reduction: Reduction reactions can convert the maleamic acid to its corresponding amine.

Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild conditions.

Major Products: The major products formed from these reactions include various maleic acid derivatives, amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)maleamic acid involves its ability to form reversible amide bonds. This property is due to the presence of a carboxylic acid group in the β-position, which allows the compound to exist in equilibrium with its anhydride and amine precursors. This equilibrium can be influenced by external stimuli, such as the addition of acids or bases, enabling the compound to switch between different forms without side reactions .

Comparison with Similar Compounds

Maleic Anhydride: A precursor to maleamic acids, used in various chemical reactions and industrial applications.

Maleimides: Compounds with similar reactivity, used in polymer production and biological applications.

N-Substituted Maleamic Acids: A broader class of compounds with similar structural features and reactivity.

Uniqueness: N-(2,2-Dimethoxyethyl)maleamic acid is unique due to its ability to undergo reversible transamidation without the need for catalysts. This property makes it particularly valuable in dynamic combinatorial chemistry and other applications where reversible bond formation is essential .

Biological Activity

N-(2,2-Dimethoxyethyl)maleamic acid (DMEMA) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

DMEMA is characterized by the presence of a maleamic acid backbone with a dimethoxyethyl substituent. The synthesis of DMEMA typically involves the reaction of aminoacetaldehyde dimethyl acetal with maleamic acid derivatives. The process is notable for its ability to yield the compound without generating toxic byproducts, making it suitable for further biological applications .

Mechanisms of Biological Activity

DMEMA exhibits several biological activities attributed to its structural features:

- Reversible Transamidation : DMEMA can undergo reversible transamidation reactions without the need for catalysts. This property allows it to serve as a versatile building block in organic synthesis and potentially in drug development.

- Antimicrobial Properties : Research has indicated that N-substituted maleamic acids, including DMEMA, possess antimicrobial activity. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

- Cytotoxicity : Preliminary studies suggest that DMEMA may exhibit cytotoxic effects against certain cancer cell lines. The specific pathways through which this occurs are still under investigation but may involve apoptosis induction or cell cycle arrest .

Table 1: Summary of Biological Activities of DMEMA

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Transamidation | Reversible without catalysts |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various N-substituted maleamic acids, including DMEMA. Results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The study employed standard disk diffusion methods to assess activity levels .

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of DMEMA. The compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting potential as an anticancer agent. Further mechanistic studies are required to elucidate the specific pathways involved .

Properties

IUPAC Name |

(Z)-4-(2,2-dimethoxyethylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-13-8(14-2)5-9-6(10)3-4-7(11)12/h3-4,8H,5H2,1-2H3,(H,9,10)(H,11,12)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACQOXIVQVPQKN-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C\C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.